N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-10-7-12(20)16-13(8-10)27-18(21-16)22-17(26)9-1-3-11(4-2-9)23-14(24)5-6-15(23)25/h1-4,7-8H,5-6H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUSMXPEORCPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-dichlorobenzoic acid, under acidic conditions.
Introduction of the Pyrrolidinone Moiety: The benzothiazole intermediate is then reacted with succinic anhydride to introduce the pyrrolidinone ring. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold and Substituent Variations
The compound’s structural analogues can be categorized based on modifications to the benzothiazole core, benzamide substituents, or functional groups. Key comparisons include:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB)
- Structure : Shares the 2,5-dioxopyrrolidinyl-benzamide moiety but replaces the dichloro-benzothiazole with a 2,5-dimethylpyrrole group.
- Functional Insights: MPPB enhances monoclonal antibody (mAb) production in CHO cells by modulating cell metabolism (increased glucose uptake and ATP levels) but suppresses galactosylation, a critical post-translational modification .
ZINC11852541 (Z11)
- Structure : Features a benzothiazol-2-yl-thiazole group linked to the 2,5-dioxopyrrolidinyl-benzamide.
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
- Structure : Substitutes the dichloro groups with 4,6-difluoro and 3-ethyl substituents on the benzothiazole.
Comparative Physicochemical Properties
Notes:
- The target compound’s higher LogP (lipophilicity) compared to MPPB suggests improved membrane permeability but may increase off-target binding risks.
- Chlorine’s bulkiness in the target compound could enhance target affinity in hydrophobic binding pockets compared to fluorine or methyl groups.
Functional Group Analysis
- 2,5-Dioxopyrrolidinyl Group : Present in all analogues, this moiety may act as a hydrogen-bond acceptor or participate in ring-opening reactions, influencing solubility and stability.
- Difluoro/ethyl substitution: Reduces steric bulk, favoring entropic gains in binding.
Research Implications and Gaps
- The target compound’s dichloro-benzothiazole scaffold warrants evaluation in contexts where halogen bonding or enhanced stability is critical (e.g., kinase inhibitors or antiviral agents).
- Comparative studies on glycosylation effects (as seen with MPPB ) are needed to assess whether the dichloro derivative avoids galactosylation suppression, a key quality concern in therapeutic proteins.
Biological Activity
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound belonging to the family of benzothiazoles, which are known for their diverse biological activities. This compound features a benzothiazole core substituted with dichloro groups and a pyrrolidine moiety that contributes to its pharmacological profile. The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer, antimicrobial, and anti-inflammatory properties.
- IUPAC Name : this compound
- Molecular Formula : C12H9Cl2N3O2S
- Molecular Weight : 320.19 g/mol
- CAS Number : 1351616-62-0
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation through the modulation of key signaling pathways and enzymes involved in cancer progression.
Case Studies
- Study on Cell Lines : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, it was shown to reduce viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound has been reported to interfere with the Akt/mTOR signaling pathway, which is crucial for cell survival and growth. This interference leads to increased apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Assays : In vitro assays revealed that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as an alternative treatment option.
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented.
Experimental Evidence
- In Vivo Studies : Animal models have demonstrated that this compound reduces inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli. These findings suggest its potential utility in treating inflammatory diseases.
- Cellular Mechanisms : The compound appears to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a critical role in the inflammatory response.
Data Tables
| Biological Activity | Assay Type | Results |
|---|---|---|
| Anticancer | MCF-7 Cell Viability | IC50 = 12 µM |
| Antimicrobial | MIC against E. coli | 8 µg/mL |
| Anti-inflammatory | TNF-alpha Inhibition | Reduced by 50% at 10 µM |
Q & A
Basic Research Questions
Q. How is cell-specific productivity (qP) of monoclonal antibodies (mAbs) measured in recombinant CHO (rCHO) cell cultures?
- Methodology :
- Step 1 : Measure mAb concentration using Protein A affinity chromatography with HPLC .
- Step 2 : Quantify viable cell density (VCD) via automated cell counters (e.g., Vi-CELL XR) .
- Step 3 : Calculate qP using the formula:
. - Validation : Perform triplicate experiments and analyze using JMP software (p < 0.05 significance threshold) .
Q. What standardized protocols exist for analyzing N-linked glycosylation in therapeutic antibodies?
- Methodology :
- Antibody purification : Use Cosmo Bio antibody purification columns .
- Glycan release and labeling : Treat with EZGlyco mAb-N kit and 2-aminobenzamide (2-AB) .
- HPLC analysis : Use XBridge BEH Amide XP columns with variable flow rates (0.4–1.0 mL/min) and fluorescence detection (λ = 420 nm) .
- Quality control : Compare galactosylation profiles against reference standards (e.g., valproic acid for enhanced galactosylation, MPPB for suppression) .
Q. How is intracellular ATP quantified to assess metabolic activity in CHO cells?
- Methodology :
- ATP extraction : Lyse cells using Toyo B-Net ATP assay kits with centrifugation and washing steps .
- Measurement : Use a luminescent plate reader (e.g., Infinite M Plex) to detect ATP levels, normalized to per-cell values .
- Correlation : Link ATP data to glucose uptake rates (qGlc) and lactate production rates (qLac) for metabolic flux analysis .
Advanced Research Questions
Q. How to design experiments evaluating chemical additives’ impact on mAb yield and quality?
- Experimental Design :
- Screening phases :
Primary screening : Test compounds at 0.08–0.64 mM in 96-well plates, using DMSO controls and Octet QKe for mAb quantification .
Secondary screening : Validate hits in 50 mL suspension cultures, assessing viability (Vi-CELL XR) and qP .
- Fed-batch optimization : Maintain glucose >1 g/L in Erlenmeyer flasks and add supplements (e.g., MPPB at 0.32 mM) at critical growth phases .
- Data interpretation : Prioritize compounds with >80% viability and qP increases >150% over controls .
Q. How to resolve contradictions between cell viability and productivity in fed-batch cultures?
- Analytical Framework :
- Metabolic profiling : Track glucose/lactate concentrations every 48 hours via BioProfile FLEX2 and correlate with qP .
- Mechanistic studies : For additives like MPPB, assess ATP levels and glucose uptake rates to distinguish growth suppression (e.g., 45% higher viability in MPPB vs. control) from productivity enhancement .
- Statistical reconciliation : Use slope analysis of mAb vs. VCD curves to isolate culture-phase-specific effects (e.g., G1 arrest by succinate) .
Q. How to conduct structure-activity relationship (SAR) studies for pyrrole derivatives in mAb production?
- SAR Protocol :
- Scaffold variation : Test alkyl-substituted pyrroles (e.g., 2,5-dimethyl vs. 2,5-dioxopyrrolidine) at 0.32 mM in batch cultures .
- Functional group analysis : Compare galactosylation suppression (MPPB: 2,5-dimethylpyrrole) with inactive analogs (e.g., N-substituted pyrroles) .
- Dose-response assays : Evaluate viability and qP across 0.08–0.64 mM to identify optimal efficacy-toxicity balance (e.g., 2,5-dimethylpyrrole increases qP 7.8-fold without reducing viability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
